
1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole compounds, such as:
1H-1,2,3-Triazole: The parent compound without the cyclopentylmethyl group.
1-(Benzyl)-1H-1,2,3-triazol-4-amine: A similar compound with a benzyl group instead of a cyclopentylmethyl group.
1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-amine: A compound with a cyclohexylmethyl group, which has different steric and electronic properties compared to the cyclopentylmethyl group.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(cyclopentylmethyl)triazol-4-amine |
InChI |
InChI=1S/C8H14N4/c9-8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5,9H2 |
InChI-Schlüssel |
FRVREHAJIYQNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



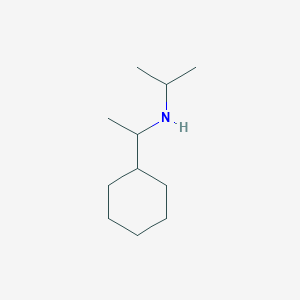
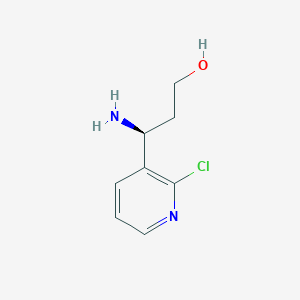
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)
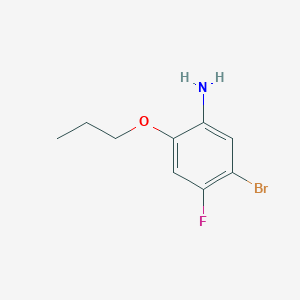
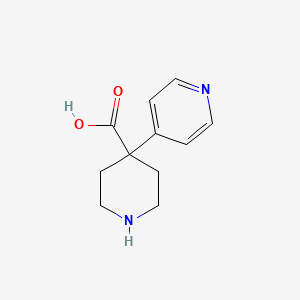
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13307085.png)
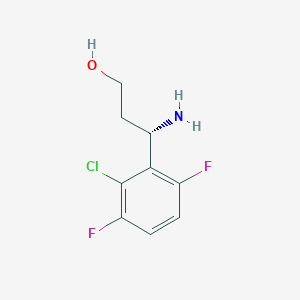
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307087.png)
![6-[(But-3-yn-2-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13307092.png)

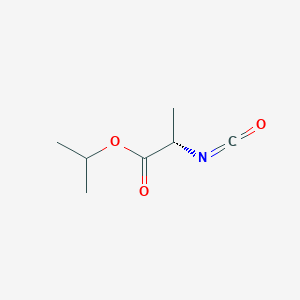
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)
